
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorofenoxi)-N-(8-propoxiquinolin-5-il)propanamida es un compuesto orgánico sintético que pertenece a la clase de las amidas. Este compuesto presenta un anillo de quinolina, un grupo fluorofenoxi y una cadena lateral propoxí, lo que lo convierte en una molécula de interés en varios campos de investigación, incluida la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2-(4-fluorofenoxi)-N-(8-propoxiquinolin-5-il)propanamida suele implicar reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del núcleo de quinolina: A partir de un derivado de anilina adecuado, el núcleo de quinolina se puede sintetizar mediante una síntesis de Skraup o una síntesis de Friedländer.
Introducción del grupo propoxí: El grupo propoxí se puede introducir mediante una reacción de alquilación utilizando un haluro de alquilo adecuado.
Formación del enlace amida: El paso final implica acoplar el derivado de quinolina con ácido 4-fluorofenoxipropiónico utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base como trietilamina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, reciclaje de solventes y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-fluorofenoxi)-N-(8-propoxiquinolin-5-il)propanamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: La reducción se puede lograr utilizando catalizadores de hidrogenación como paladio sobre carbono.
Sustitución: El grupo fluorofenoxi puede sufrir reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales formados
Oxidación: Derivados oxidados de los grupos quinolina o fenoxi.
Reducción: Formas reducidas del anillo de quinolina o el enlace amida.
Sustitución: Derivados sustituidos en el grupo fluorofenoxi.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para moléculas más complejas.
Biología: Como sonda para estudiar las vías biológicas.
Medicina: Posibles aplicaciones terapéuticas debido a sus características estructurales.
Industria: Uso en el desarrollo de nuevos materiales o como catalizador.
Mecanismo De Acción
El mecanismo de acción de 2-(4-fluorofenoxi)-N-(8-propoxiquinolin-5-il)propanamida dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores específicos, modulando su actividad. Los objetivos moleculares y las vías involucradas deberían identificarse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-clorofenoxi)-N-(8-propoxiquinolin-5-il)propanamida
- 2-(4-bromofenoxi)-N-(8-propoxiquinolin-5-il)propanamida
- 2-(4-metilfenoxi)-N-(8-propoxiquinolin-5-il)propanamida
Singularidad
La presencia del grupo fluorofenoxi en 2-(4-fluorofenoxi)-N-(8-propoxiquinolin-5-il)propanamida puede conferir propiedades electrónicas únicas, afectando su reactividad e interacciones en comparación con sus análogos cloro, bromo y metil.
Propiedades
Fórmula molecular |
C21H21FN2O3 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C21H21FN2O3/c1-3-13-26-19-11-10-18(17-5-4-12-23-20(17)19)24-21(25)14(2)27-16-8-6-15(22)7-9-16/h4-12,14H,3,13H2,1-2H3,(H,24,25) |
Clave InChI |
WTYXFCIJWMKBFC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC=C(C=C3)F)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11328003.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B11328008.png)
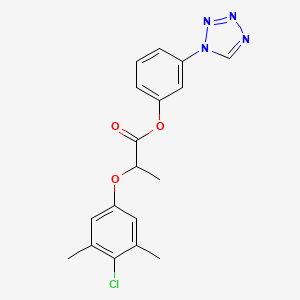
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11328019.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide](/img/structure/B11328058.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11328072.png)
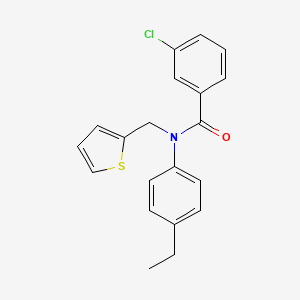
![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-nitrobenzamide](/img/structure/B11328078.png)
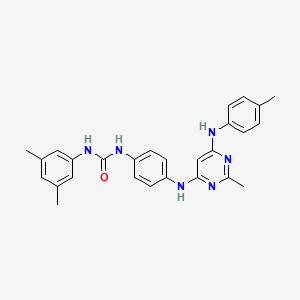
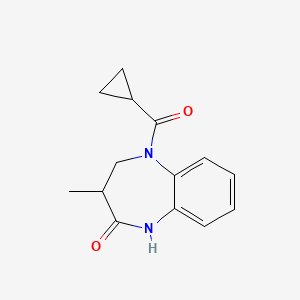
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11328103.png)
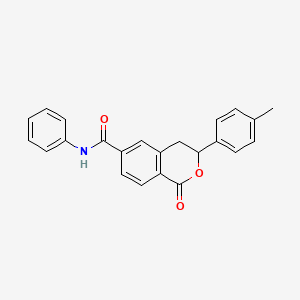
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide](/img/structure/B11328111.png)
![{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B11328114.png)
